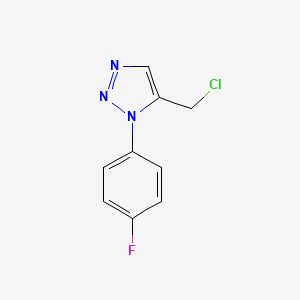

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-(4-fluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-7(11)2-4-8/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNUCOVFHIATON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CN=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most widely employed approach to synthesize 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which is highly regioselective and efficient for constructing 1,2,3-triazole rings.

Preparation via Azidomethyl Precursors and CuAAC

Synthesis of Azidomethyl Intermediate

- The starting material is typically a chloromethyl-substituted aromatic compound such as 4-(chloromethyl)-2-(4-fluorophenyl)thiazole.

- Sodium azide is added to a solution of this chloro compound in an appropriate solvent.

- The reaction mixture is stirred at 50–60°C for 5–6 hours to substitute the chlorine atom with an azide group, yielding the corresponding azidomethyl intermediate (e.g., 4-(azidomethyl)-2-(4-fluorophenyl)thiazole).

Cycloaddition with Terminal Alkyne

- The azidomethyl intermediate is then reacted with a terminal alkyne (such as phenylacetylene) in the presence of copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.

- The reaction is carried out in a solvent mixture (e.g., tert-butanol and water in 3:1 ratio) at room temperature (25–32°C) for 5–6 hours.

- This CuAAC reaction forms the 1,2,3-triazole ring, yielding the target compound or its derivatives.

- After completion, the reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified by silica gel column chromatography to isolate the pure triazole compound.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Azide substitution | Sodium azide, solvent | 50–60°C | 5–6 hours | Formation of azidomethyl intermediate |

| CuAAC cycloaddition | Azido compound, terminal alkyne, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O (3:1) | 25–32°C | 5–6 hours | Regioselective triazole formation |

| Thermal cycloaddition | Azido compound + alkyne (neat) | 80°C | 16 hours | Catalyst-free alternative |

| Purification | Silica gel column chromatography | Room temperature | — | Using 30% ethyl acetate in petroleum ether |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azide substitution + CuAAC | 4-(chloromethyl)-2-(4-fluorophenyl)thiazole + sodium azide + terminal alkyne | NaN3, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O | 50–60°C (azide), 25–32°C (CuAAC) | ~48 | Mild, regioselective, widely used |

| Thermal cycloaddition (neat) | Azidomethyl compound + terminal alkyne | None (thermal) | 80°C, 16 h | Variable | Catalyst-free, longer reaction time |

Chemical Reactions Analysis

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole is in the development of anticancer agents. Research indicates that triazole derivatives can inhibit the growth of cancer cells by interfering with cellular processes. A study demonstrated that compounds containing the triazole ring exhibited cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes involved in DNA synthesis and repair. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Agricultural Applications

Pesticide Development

In agriculture, this compound has been explored for its potential as a pesticide. The fluorophenyl group enhances the lipophilicity of the molecule, improving its penetration into plant tissues. Studies have shown that triazole derivatives can act as fungicides and herbicides, providing effective control over various agricultural pests .

Case Study: Efficacy Against Fungal Pathogens

A notable case study evaluated the efficacy of this compound against common fungal pathogens in crops. The results indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls. The compound's ability to disrupt fungal cell membranes was identified as a key mechanism of action .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in polymer chemistry to create functionalized polymers with enhanced properties. The incorporation of triazole moieties into polymer matrices can improve thermal stability and mechanical strength .

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | 50 MPa |

| Water Absorption | 5% |

| Chemical Resistance | High |

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Halogen Effects : The 4-fluorophenyl group in the target compound enhances electronic stability compared to 2-fluorophenyl analogues (e.g., ), which may exhibit altered binding affinities in therapeutic contexts .

- Steric and Electronic Modifications: Substituting chloromethyl with methyl () reduces electrophilicity but improves metabolic stability.

- Isostructurality : Compounds 4 and 5 () demonstrate that halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity : The chloromethyl and fluorophenyl substituents in the target compound may enhance antimicrobial activity, as seen in structurally related pyrazolines and triazoles (). For example, 5-(4-chlorophenyl)-1H-1,2,3-triazole derivatives exhibit inhibition against S. aureus and E. faecalis (17–18 mm inhibition zones) .

- Anticancer Activity : Fluorophenyl-substituted triazoles, such as 7-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylmethoxy]-chrysin (1c), show enhanced activity against MGC-803 gastric cancer cells (IC₅₀ < 5 μM) compared to parent compounds . The target compound’s chloromethyl group may similarly improve cellular uptake and cytotoxicity.

Biological Activity

5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by its triazole ring structure with a chloromethyl group and a fluorophenyl substituent. Its molecular formula is with a CAS number of 1338692-63-9. The presence of both chlorine and fluorine atoms contributes to its reactivity and biological profile.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The triazole ring can inhibit specific enzymes by binding to their active sites. This interaction may lead to the modulation of various biochemical pathways.

- Covalent Bond Formation : The chloromethyl group can engage in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles in biological systems, potentially altering protein function.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cytotoxicity : In vitro assays against human cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) showed promising results. For instance, a derivative of this compound demonstrated an IC50 value of against A549 cells compared to Cisplatin's .

| Cell Line | Compound IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| A549 | 5.9 ± 1.7 | 15.37 |

| SW-480 | 2.3 ± 0.91 | 16.1 |

| MCF-7 | 5.65 ± 2.33 | 3.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents.

Comparative Studies

When compared to similar compounds, such as 1-(4-fluorophenyl)-1H-1,2,3-triazole and 5-(bromomethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, the chloromethyl derivative exhibits distinct reactivity patterns due to the presence of chlorine:

- Reactivity : The chloromethyl group allows for different nucleophilic substitution reactions compared to bromomethyl derivatives.

- Biological Efficacy : The presence of fluorine enhances the lipophilicity and bioavailability of the compound, potentially improving its therapeutic index.

Case Studies

Case Study 1 : A study published in Scientific Reports highlighted the efficacy of triazole derivatives in inducing apoptosis in cancer cells. The compound was shown to significantly increase late apoptotic cell populations in A549 cells at higher concentrations .

Case Study 2 : Research on quinazoline derivatives indicated that compounds with similar electron-withdrawing groups (like Cl and F) exhibited enhanced anticancer activity by targeting tyrosine kinase pathways essential for tumor growth . This suggests that derivatives of triazoles may share similar pathways.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC to minimize byproducts.

- Use degassed solvents to prevent copper oxidation.

Which spectroscopic techniques are essential for confirming the structure of this compound?

Basic

A multi-technique approach is required:

How does copper catalysis influence the regioselectivity of 1,2,3-triazole formation in derivatives like this compound?

Advanced

CuAAC ensures 1,4-regioselectivity due to:

- Mechanistic Insight : Copper(I) stabilizes the alkyne-azide transition state, lowering the activation barrier and favoring 1,4-adducts. Thermal reactions (non-catalyzed) produce mixtures of 1,4- and 1,5-isomers .

- Experimental Validation : demonstrates 97% regioselectivity for 1-(4-fluorophenyl)-1,2,3-triazoles using CuSO₄ catalysis .

Q. Methodological Note :

- Use Cu(I) sources (e.g., CuBr) over Cu(II) to avoid oxidation side reactions.

- For electron-deficient aryl groups (e.g., 4-fluorophenyl), reduce catalyst loading (0.5–1 mol%) to maintain selectivity .

What challenges arise in the crystallographic refinement of halogen-substituted triazoles, and how can SHELX software address these?

Advanced

Challenges :

- Halogen Disorder : Cl and F atoms may exhibit positional disorder due to similar electron densities.

- Thermal Motion : High thermal parameters (B-factors) for chloromethyl groups complicate refinement.

Q. Solutions via SHELX :

- TWIN/BASF Commands : Resolve twinning in monoclinic crystals (e.g., reports β = 100.6°, requiring TWIN refinement) .

- DFIX/ISOR Restraints : Stabilize Cl/F positions during least-squares refinement .

Example : resolved a 1,4-disubstituted triazole with R-factor <0.05 using SHELXL .

How can researchers resolve contradictions in NMR data for triazoles with electron-withdrawing substituents?

Advanced

Common Issues :

- Signal Overlap : Fluorine and chlorine substituents cause splitting (e.g., ¹H NMR δ 7.4–7.8 ppm for aromatic protons).

- Solvent Artifacts : CDCl₃ may interact with chloromethyl groups, shifting peaks.

Q. Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assign overlapping signals via coupling correlations ( uses HSQC to resolve CH₂Cl environments) .

- Variable Temperature NMR : Reduce dynamic effects (e.g., rotamers) at low temperatures .

- Deuterated Solvent Screening : Use DMSO-d₆ to minimize solvent interference .

What computational methods predict the bioactivity of this compound, and how do they correlate with experimental data?

Advanced

Methods :

Q. Validation :

- In Vitro Assays : Compare IC₅₀ values from enzyme inhibition studies with computed binding affinities .

How do steric and electronic effects influence the reactivity of the chloromethyl group in further functionalization?

Q. Advanced

- Steric Effects : Bulky substituents on the triazole ring hinder nucleophilic substitution at the CH₂Cl group.

- Electronic Effects : Electron-withdrawing 4-fluorophenyl enhances electrophilicity of CH₂Cl, facilitating SN2 reactions (e.g., with amines or thiols).

Case Study : reports 83% yield in alkylation of chloromethyl triazoles using thiophene derivatives under mild conditions (K₂CO₃, DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.